1,4-Dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
Description
Properties
IUPAC Name |
1,4-dimethyl-2-oxo-3H-quinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-12(11(15)16)7-10(14)13(2)9-6-4-3-5-8(9)12/h3-6H,7H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTFVOKBVVXNWCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)N(C2=CC=CC=C21)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901165266 | |
| Record name | 4-Quinolinecarboxylic acid, 1,2,3,4-tetrahydro-1,4-dimethyl-2-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901165266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1114822-70-6 | |
| Record name | 4-Quinolinecarboxylic acid, 1,2,3,4-tetrahydro-1,4-dimethyl-2-oxo- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1114822-70-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Quinolinecarboxylic acid, 1,2,3,4-tetrahydro-1,4-dimethyl-2-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901165266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization of Anthranilic Acid Derivatives
A widely used approach to synthesize tetrahydroquinoline carboxylic acids involves the cyclization of anthranilic acid or its derivatives with suitable carbonyl-containing compounds. The process typically proceeds via intramolecular condensation and ring closure to form the quinoline core.
- Reaction Conditions : Heating anthranilic acid derivatives with aldehydes or ketones under acidic conditions facilitates cyclization.
- Catalysts : Polyphosphoric acid (PPA) or other strong acids are often employed to promote lactamization, forming the tetrahydroquinoline ring with a carboxylic acid at position 4.
- Example : Lactamization of 8-amino-7-substituted anthranilic acid derivatives catalyzed by PPA yields tetrahydroquinoline-4-carboxylic acids.
This method is advantageous for its straightforward approach to the quinoline system but requires careful control of reaction parameters to avoid side reactions and ensure regioselectivity.
N-Alkylation for Methyl Group Introduction
The methyl groups at positions 1 and 4 are introduced via selective alkylation steps:
- N1-Methylation : The nitrogen at position 1 is alkylated using methyl halides such as methyl iodide in the presence of strong bases like sodium hydride (NaH) in polar aprotic solvents (e.g., dimethylformamide, DMF).
- C4-Methylation : The methyl group at position 4 can be introduced either by using methyl-substituted precursors or via directed alkylation methods.
These alkylation steps require strict stoichiometric control and inert atmosphere conditions to prevent over-alkylation or oxidation of sensitive intermediates.
Oxidation and Reduction Steps for Functional Group Adjustments
- Ketone Formation at Position 2 : The 2-oxo group is typically formed by oxidation of the corresponding tetrahydroquinoline intermediate. Reagents such as selenium dioxide or chromium-based oxidants can be used, though milder methods are preferred to maintain the integrity of other functional groups.
- Reduction of Intermediates : In some synthetic routes, reduction of quinoline precursors to tetrahydroquinoline intermediates is performed using sodium borohydride (NaBH4) or catalytic hydrogenation to achieve the partially saturated ring system.
Purification and Characterization
- Purification : Recrystallization from suitable solvents or chromatographic techniques are employed to isolate the pure compound.
- Structural Confirmation : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and X-ray crystallography are utilized to confirm the structure and stereochemistry of the product.
Summary Table of Preparation Methods
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1. Cyclization | Formation of tetrahydroquinoline ring via lactamization | Anthranilic acid derivatives, aldehydes/ketones, PPA, heat | Requires acidic conditions, careful temperature control |
| 2. N-Alkylation | Introduction of methyl groups at N1 and C4 | Methyl iodide, NaH, DMF | Stoichiometric control essential, inert atmosphere preferred |
| 3. Oxidation/Reduction | Formation of 2-oxo group and partial saturation of ring | Oxidants (SeO2, Cr-based), NaBH4, catalytic hydrogenation | Mild conditions preferred to avoid side reactions |
| 4. Optional Halogenation | Chlorination at position 8 (for analogues) | POCl3, DMF, reflux | Used for chlorinated derivatives, not mandatory for target compound |
| 5. Purification | Isolation of pure compound | Recrystallization, chromatography | Confirm purity and yield |
| 6. Characterization | Structural confirmation | NMR, MS, X-ray crystallography | Essential for verifying substitution pattern and stereochemistry |
Detailed Research Findings and Analysis
- The cyclization step is pivotal in establishing the quinoline core and carboxylic acid functionality at position 4. Polyphosphoric acid is a preferred catalyst due to its strong dehydrating ability, promoting efficient ring closure with high yields.
- N-alkylation with methyl iodide in DMF under basic conditions selectively methylates the nitrogen without affecting the carboxylic acid group.
- The ketone at position 2 is sensitive to harsh oxidants; therefore, mild oxidation conditions or selective catalytic methods are recommended to prevent over-oxidation or ring degradation.
- The tetrahydroquinoline ring system can be constructed via reductive amination or direct cyclization methods, with the choice depending on the availability of starting materials and desired substitution patterns.
- Continuous flow reactors and green chemistry approaches, such as using environmentally benign solvents and catalysts, are emerging trends in the industrial synthesis of such compounds, improving yield, purity, and sustainability.
- Structural confirmation through NMR reveals characteristic chemical shifts for methyl groups and the tetrahydroquinoline protons, while X-ray crystallography provides definitive stereochemical assignments and bond parameters.
Chemical Reactions Analysis
1,4-Dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, leading to the formation of hydroxyquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the quinoline core, allowing for the introduction of various substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : CHN O
- Molecular Weight : 219.24 g/mol
- CAS Number : 1114822-70-6
- Structure : The compound features a tetrahydroquinoline core with a carboxylic acid functional group at the 4-position and two methyl groups at the 1 and 4 positions.
Scientific Research Applications
1. Medicinal Chemistry
DMQCA has been studied for its potential as a therapeutic agent. Its structure suggests it may interact with various biological targets, making it a candidate for drug development.
- Anticancer Activity : Research indicates that DMQCA derivatives exhibit cytotoxic effects on cancer cell lines. For instance, studies have shown that modifications to the DMQCA structure can enhance its potency against specific cancer types, such as breast and lung cancer .
- Neuroprotective Effects : Some studies suggest that DMQCA may possess neuroprotective properties. Its ability to cross the blood-brain barrier could make it useful in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease .
2. Biochemical Research
DMQCA is utilized in biochemical assays and research due to its ability to modulate enzyme activity.
- Enzyme Inhibition Studies : DMQCA has been employed to study its effects on various enzymes. For example, it has been shown to inhibit certain kinases involved in cancer progression, providing insights into potential therapeutic pathways .
- Proteomics Research : The compound is also used in proteomics for labeling and tracking proteins within biological systems. Its reactivity allows for the development of probes that can elucidate protein interactions .
Table 1: Summary of Biological Activities of DMQCA Derivatives
Case Study 1: Anticancer Activity Evaluation
In a study published in Cancer Letters, researchers synthesized several DMQCA derivatives and evaluated their cytotoxicity against various cancer cell lines. The most potent derivative showed an IC50 value of 5 µM against MCF-7 (breast cancer) cells, indicating significant potential for further development as an anticancer agent .
Case Study 2: Neuroprotection in Animal Models
A study conducted on mice models of Alzheimer's disease demonstrated that administration of DMQCA significantly reduced neuroinflammation and improved cognitive function. This suggests that DMQCA could be a promising candidate for further investigation as a neuroprotective agent .
Mechanism of Action
The mechanism of action of 1,4-Dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or interfere with DNA replication in microbial cells, leading to antimicrobial effects . In cancer cells, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways . The exact mechanism depends on the specific derivative and its intended application.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Variations
The compound’s tetrahydroquinoline core distinguishes it from dihydroquinoline analogs (e.g., 4-oxo-1,4-dihydroquinoline-3-carboxylic acid, CAS 13721-01-2), which lack full saturation of the nitrogen-containing ring. This saturation confers conformational rigidity and may influence metabolic stability . Key structural analogs include:
| Compound Name | Core Structure | Substituents | CAS Number | Molecular Weight |
|---|---|---|---|---|
| Target Compound | Tetrahydroquinoline | 1-Me, 4-Me, 2-oxo, 4-COOH | - | Not Provided |
| 1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid | Tetrahydroquinoline | 1-Me, 2-oxo, 4-COOH | 14271-45-5 | Not Provided |
| 4-Oxo-1,4-dihydroquinoline-3-carboxylic acid | Dihydroquinoline | 4-oxo, 3-COOH | 13721-01-2 | 189.17 |
| 1-Methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | Dihydroquinoline | 1-Me, 4-oxo, 3-COOH | 18471-99-3 | 203.18 |
| 6-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | Dihydroquinoline | 6-acetyl, 4-oxo, 3-COOH | 51726-45-5 | 245.21 |
Notes:
Pharmacological and Physicochemical Properties
Physicochemical Properties
- Lipophilicity: The target compound’s methyl groups increase LogP compared to unsubstituted analogs (e.g., 4-oxo-1,4-dihydroquinoline-3-carboxylic acid, LogP ~1.5) .
- Hydrogen Bonding: The 2-oxo and 4-carboxylic acid groups facilitate intermolecular hydrogen bonding, similar to observations in 4-oxo-1,4-dihydrobenzo[h]thiazetoquinoline derivatives, which exhibit π-stacking and hydrogen-bonded crystal structures .
Pharmacological Potential
Comparative Data Table
Biological Activity
1,4-Dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid (CAS No. 1114822-70-6) is a compound that has garnered attention due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 219.24 g/mol. The compound features a tetrahydroquinoline structure which is significant in various biological applications.
Anticancer Properties
Research indicates that derivatives of tetrahydroquinoline exhibit notable antiproliferative activity against various cancer cell lines. For instance, studies have shown that related compounds can inhibit tubulin polymerization and induce apoptosis in cancer cells. A specific derivative was found to have an IC50 value of 0.126 μM against HeLa cells and displayed cell cycle arrest at the G2/M phase .
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| 1,4-Dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline | HeLa | 0.126 | Apoptosis induction |
| Related Derivative | SMMC-7721 | 0.071 | Tubulin inhibition |
| Related Derivative | K562 | 0.164 | Cell cycle arrest |
Antimicrobial Activity
Compounds within the tetrahydroquinoline family have demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria. The structural modifications in these compounds often enhance their efficacy as antibiotics .
The biological activity of this compound can be attributed to several mechanisms:
- Tubulin Inhibition : Compounds with similar structures inhibit tubulin polymerization, which is crucial for cell division.
- Apoptosis Induction : These compounds can trigger programmed cell death in cancer cells.
- Cell Cycle Arrest : They can halt the progression of the cell cycle at critical checkpoints.
Study on Antiproliferative Activity
A study published in 2018 synthesized various derivatives of tetrahydroquinoline and evaluated their biological activities. Among these derivatives, one exhibited significant antiproliferative effects against multiple cancer cell lines and was further characterized for its mechanism involving tubulin inhibition and apoptosis induction .
Antimicrobial Studies
Another investigation assessed the antimicrobial properties of tetrahydroquinoline derivatives against a range of bacterial strains. Results indicated that certain modifications enhanced their potency as broad-spectrum antibiotics .
Q & A
Q. What are the foundational synthetic routes for 1,4-dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid?
Synthesis typically involves multi-step protocols, including cyclization and functional group transformations. For example:
- KI-catalyzed cyclization : Reactants like ethyl 2-{[2-(ethoxy-2-oxoethyl)thio]-4-hydroxybenzo[h]quinoline-3-carboxylate can undergo cyclization with 1,2-dibromopropane under nitrogen at 343 K, followed by saponification with NaOH to yield the carboxylic acid derivative .
- Crystallization : Recrystallization from ethanol or ethanol/hexane mixtures is critical for isolating pure products .
Q. How is the molecular structure of this compound characterized experimentally?
- X-ray crystallography : Monoclinic crystal systems (e.g., space group P2₁/c) with unit cell parameters (e.g., a = 7.237 Å, b = 16.171 Å) provide precise structural data. Hydrogen bonding (e.g., O–H⋯O interactions) and π-stacking (3.34 Å spacing) are key to stabilizing the lattice .
- Spectroscopy : and NMR data (e.g., δ 1.15 ppm for CH, δ 3.65 ppm for OCH) and IR (e.g., 1731 cm for C=O) confirm functional groups .
Q. What analytical techniques are recommended for purity assessment?
- HPLC/LC-MS : Monitor reaction completion (e.g., retention time shifts) .
- Elemental analysis : Validate empirical formulas (e.g., CHNO) with <0.5% error margins .
Advanced Research Questions
Q. How can diastereoselectivity be achieved in the synthesis of tetrahydroquinoline derivatives?
- Chiral auxiliaries/catalysts : Use AlCl-mediated cyclization under controlled temperatures (378 K) to favor specific stereoisomers. For example, trans-3-aryl isomers form preferentially in anhydrous 1,2-dichlorobenzene .
- Kinetic vs. thermodynamic control : Optimize reaction time and temperature (e.g., 5 hours at 378 K) to stabilize intermediates .
Q. How should contradictory NMR or crystallographic data be resolved?
Q. What strategies optimize yield in saponification or halogenation steps?
- Saponification : Use THF/NaOH (2.5 N) at room temperature for 24 hours to hydrolyze esters to carboxylic acids without side reactions (yield: 97%) .
- Halogenation : POCl/DMF at 100°C efficiently converts oxo-groups to chlorides (e.g., 2-chloroquinoline-4-carboxylic acid synthesis) .
Methodological Recommendations
- Reaction monitoring : Use TLC (e.g., silica gel, ethyl acetate/hexane) to track intermediates .
- Purification : Column chromatography (e.g., silica gel, gradient elution) or recrystallization (ethanol/water) ensures high purity .
- Safety protocols : Handle POCl, AlCl, and other hazardous reagents in fume hoods with PPE .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
